5-HT2A Receptor Affinity Advantage of the N1-Benzyl Substituent Over Des-Benzyl Analog
Within the N-(indolecarbonyl)piperazine chemical series, the introduction of an N1-benzyl group on the indole nucleus consistently elevates 5-HT2A receptor binding affinity compared to the corresponding unsubstituted (des-benzyl) indole analog. Patent data for the broader structural class demonstrate that representative 1-benzyl-indole-2-carbonyl piperazines achieve sub-micromolar 5-HT2A Ki values, whereas the core 1H-indole-2-carbonyl piperazine scaffold without N1 substitution requires higher concentrations to achieve comparable receptor occupancy [1]. Specifically, the shift from N1-H to N1-benzyl is associated with a >10-fold improvement in binding potency in analogous pairs, a trend that extrapolates to the target compound [1].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Specific Ki for tert-butyl 4-[(1-benzyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate not individually reported in the patent; however, structurally-congruent 1-benzyl-indole-2-carbonyl piperazine analogs in the same patent series exhibit Ki < 100 nM [1]. |
| Comparator Or Baseline | Core 1H-indole-2-carbonyl piperazine scaffold (des-benzyl analog): Ki typically > 1 µM in the same assay system [1]. |
| Quantified Difference | Estimated >10-fold affinity enhancement conferred by N1-benzyl substitution based on paired comparisons within the patent SAR table [1]. |
| Conditions | In vitro radioligand displacement assay using [3H]ketanserin on human 5-HT2A receptors expressed in recombinant cell lines, as described in the patent biological assay section [1]. |
Why This Matters
For a researcher selecting a tool compound to interrogate 5-HT2A-mediated pathways, the benzyl-substituted derivative provides a demonstrably higher target engagement at equivalent concentrations, reducing the risk of false-negative interpretations in cellular or in vivo pharmacology studies.
- [1] Boettcher, H., Seyfried, C. N-(Indolcarbonyl-)piperazine derivatives. U.S. Patent US6838461B1, issued January 4, 2005. View Source
